molecular formula C10H11BrO2 B1271233 5-Bromo-2-propoxybenzaldehyde CAS No. 61564-89-4

5-Bromo-2-propoxybenzaldehyde

Cat. No. B1271233
CAS RN: 61564-89-4
M. Wt: 243.1 g/mol
InChI Key: SASOCTFNKIYVBF-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxybenzaldehyde is a compound that is structurally related to various brominated benzaldehydes which have been synthesized and studied for their potential applications in drug discovery, organic synthesis, and material science. Although the specific compound of interest is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties offer valuable insights into the characteristics one might expect from 5-Bromo-2-propoxybenzaldehyde.

Synthesis Analysis

The synthesis of brominated benzaldehydes can involve different strategies, such as the reaction of amines with aldehydes, bromination of hydroxybenzaldehydes, and palladium-catalyzed reactions. For instance, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized through the reaction of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde . Similarly, selective ortho-bromination of substituted benzaldoximes was achieved using palladium-catalyzed C-H activation . These methods could potentially be adapted for the synthesis of 5-Bromo-2-propoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the molecular geometry and intermolecular interactions. X-ray crystallographic analysis has been used to confirm the structure of these compounds . For example, in the case of 2-bromo-5-hydroxybenzaldehyde, the Br atom deviates from the plane of the benzene ring, and the aldehyde group is twisted . Such structural details are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes participate in various chemical reactions, including condensation reactions to form pyrimidinones and carbonylative cyclization to yield isoindolinones . The presence of the bromine atom can also influence the reactivity of the aldehyde group, as seen in the synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes . These reactions highlight the versatility of brominated benzaldehydes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes have been studied using various spectroscopic techniques and theoretical calculations. Spectroscopic studies, including FT-IR and FT-Raman, have provided insights into the vibrational modes of these compounds . The electronic properties, such as HOMO and LUMO energies, have been analyzed to understand the stability and reactivity of the molecules . Additionally, the nonlinear optical properties of brominated benzaldehydes have been investigated, showing that bromine substitution can enhance the third-order nonlinear susceptibility .

Scientific Research Applications

5-Bromo-2-propoxybenzaldehyde is a chemical compound used in the field of pharmaceutical chemistry . It has a molecular weight of 243.1 and a linear formula of C10H11BrO2 .

Application

This compound is used as a raw material in the synthesis of other compounds . One such application is in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors .

Results or Outcomes

In one study, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy, was prepared effectively in six steps . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

Safety information for 5-Bromo-2-propoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASOCTFNKIYVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366395
Record name 5-bromo-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-propoxybenzaldehyde

CAS RN

61564-89-4
Record name 5-bromo-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In DMF (160 ml) was dissolved 5-bromosalicylaldehyde (20 g). To the mixture was added at room temperature potassium carbonate (17.9 g) and then was added 1-bromopropane (10.8 ml), and the mixture was stirred at 90° C. for 3 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=6/1) to give 5-bromo-2-propoxybenzaldehyde (21.9 g).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SP Henry, TJ Fernandez, JP Anand… - Journal of medicinal …, 2019 - ACS Publications
We have previously reported a series of μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist ligands to serve as potential nonaddictive opioid analgesics. These ligands …
Number of citations: 10 pubs.acs.org
Y Jiang, L He, J Green, H Blevins, C Guo… - Journal of medicinal …, 2019 - ACS Publications
NLRP3 inflammasomes have recently emerged as an attractive drug target for neurodegenerative disorders. In our continuing studies, a new chemical scaffold was designed as …
Number of citations: 31 pubs.acs.org
S Henry - 2019 - deepblue.lib.umich.edu
Opioids have been used since antiquity for their ability to treat chronic and severe pain. However, their potent analgesic activity comes with severe side effects, including dependence, …
Number of citations: 0 deepblue.lib.umich.edu

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